(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
5-Chloropyridine-3-carboxaldehyde: A precursor in the synthesis of the compound.
1-Phenylethylamine: Another amine used in similar synthetic routes.
Uniqueness
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer. This stereochemistry can influence the compound’s binding affinity and specificity for molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H11Cl3N2 |
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Molecular Weight |
229.5 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
JZFWHONHFXUHCN-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Cl)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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